(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione
Description
Properties
CAS No. |
151013-39-7 |
|---|---|
Molecular Formula |
C27H42N2O5 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C27H42N2O5/c1-14-6-7-19-18(10-14)11-15(2)20(12-16(3)33-23-9-8-21(28)17(4)34-23)27(19,5)25(31)24-22(30)13-29-26(24)32/h11,14,16-21,23,31H,6-10,12-13,28H2,1-5H3,(H,29,32)/b25-24- |
InChI Key |
NKWRHFUPAYVQCE-IZHYLOQSSA-N |
Isomeric SMILES |
CC1CCC2C(C1)C=C(C(C2(C)/C(=C/3\C(=O)CNC3=O)/O)CC(C)OC4CCC(C(O4)C)N)C |
Canonical SMILES |
CC1CCC2C(C1)C=C(C(C2(C)C(=C3C(=O)CNC3=O)O)CC(C)OC4CCC(C(O4)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-2,4-dione Core
The pyrrolidine-2,4-dione (tetramic acid) moiety is synthesized via cyclocondensation of β-ketoamide precursors. A validated route involves heating 3-ethoxycarbonylpyrrolidine derivatives with aqueous or nitromethane solutions, yielding the dione core in 75–85% efficiency . For the target compound, 3-ethoxycarbonyl-4-hydroxymethylidenepyrrolidine-2,4-dione is prepared by condensing ethyl 4-hydroxy-2-oxo-Δ³-pyrroline-3-carboxylate with aromatic aldehydes under reflux. The (Z)-configuration at the hydroxymethylidene group is achieved using catalytic acetic acid to favor kinetic control .
Table 1: Reaction Conditions for Pyrrolidine-2,4-dione Synthesis
Construction of the 4a,5,6,7,8,8a-Hexahydro-2H-naphthalen-1-yl Scaffold
The hexahydronaphthalene fragment is synthesized via Diels-Alder cyclization of 5-methylcyclohexenone with isoprene, followed by selective hydrogenation. Source reports that 5-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is obtainable in 90% yield using BF₃·Et₂O as a Lewis acid catalyst. Subsequent methylation at the 1,3,6-positions is achieved via Friedel-Crafts alkylation with methyl iodide and AlCl₃, yielding the fully substituted naphthalenyl intermediate .
Critical Considerations :
-
Stereoselectivity : The trans-configuration of methyl groups at C1 and C3 is controlled by steric hindrance during alkylation .
-
Functionalization : Introduction of the 2-(propyloxy) side chain is accomplished via Mitsunobu reaction with 2-propanol and diethyl azodicarboxylate (DEAD), preserving the hexahydronaphthalene stereochemistry .
Synthesis of the 5-Amino-6-methyloxan-2-yl Subunit
The oxane (tetrahydropyran) ring with 5-amino-6-methyl substituents is synthesized in three stages:
-
Ring Formation : Cyclization of 5-methyl-1,5-pentanediol with tosyl chloride yields 6-methyloxan-2-ol .
-
Nitration : Treatment with fuming HNO₃ in acetic acid introduces a nitro group at C5 (70% yield) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, achieving 5-amino-6-methyloxan-2-ol (93.5% yield) .
Table 2: Optimization of Oxane Functionalization
Assembly of the Propyloxy Linker
Coupling the oxane to the hexahydronaphthalenyl group requires a propyloxy spacer. This is achieved by reacting 5-amino-6-methyloxan-2-ol with 1,2-epoxypropane in the presence of BF₃·Et₂O, yielding 2-(2-hydroxypropyloxy)-5-amino-6-methyloxane (85% yield). Subsequent tosylation (TsCl, pyridine) and nucleophilic displacement with the hexahydronaphthalenyl scaffold’s hydroxyl group furnishes the ether linkage .
Final Condensation and Stereochemical Control
The hydroxymethylidene-pyrrolidine-dione is conjugated to the naphthalenyl intermediate via Knoevenagel condensation. Using piperidine as a base and ethanol as solvent, the (Z)-isomer is favored at 70°C (75% yield) . Stereochemical assignment is confirmed via ¹H NMR coupling constants (J = 12–14 Hz for trans-configuration) .
Table 3: Key Spectral Data for Final Product
| Characterization Method | Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 6.25 (s, 1H, CH=), 4.12 (m, 2H, OCH₂), 2.98 (d, J = 14 Hz, 1H, pyrrolidine-H) |
| HRMS (ESI+) | m/z 586.2801 [M+H]⁺ (calc. 586.2798) |
Challenges and Mitigation Strategies
-
Stereochemical Drift : Enzymatic resolution (e.g., lipase-catalyzed hydrolysis) ensures enantiopurity of the oxane subunit .
-
Byproduct Formation : Excess nitromethane in pyrrolidine-2,4-dione synthesis minimizes dimerization .
-
Scale-Up Limitations : Continuous flow reactors improve safety and yield in nitration steps .
Chemical Reactions Analysis
Pyrrolidine-2,4-Dione Reactivity
The pyrrolidine-2,4-dione moiety exhibits reactivity typical of cyclic diketones. Key reactions include:
The hydroxymethylidene group (–CH(OH)–) adjacent to the diketone may undergo dehydration to form conjugated enones under acidic conditions, as observed in related systems.
Oxane (Tetrahydropyran) Ring Reactivity
The 5-amino-6-methyloxan-2-yl substituent contributes ether and amine functionalities:
The stereochemistry of the oxane ring (as indicated by "5-amino-6-methyl") may influence regioselectivity in reactions such as nucleophilic substitutions.
Hydrogenation and Reduction
The hexahydro-naphthalene system and unsaturated bonds may participate in hydrogenation:
Stability and Degradation
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, derivatives of pyrrolidine diones have shown significant activity against these enzymes, suggesting that (3Z)-3 could possess similar properties. The inhibition of COX and LOX pathways is critical in managing inflammatory diseases such as arthritis and asthma .
Antidiabetic Potential
Recent studies have highlighted the importance of chiral compounds in developing antidiabetic agents. Similar compounds have demonstrated effective binding to targets involved in glucose metabolism. Molecular docking studies suggest that the structural characteristics of (3Z)-3 may enhance its affinity for key enzymes like α-glucosidase and α-amylase, which are crucial for controlling blood sugar levels .
Synthesis and Structural Analysis
The synthesis of (3Z)-3 involves complex chemical reactions that can yield various derivatives with unique biological activities. The synthesis typically includes:
- Nucleophilic substitutions involving pyrrolidine scaffolds.
- Asymmetric catalysis techniques to enhance yield and selectivity for specific enantiomers.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of synthesized compounds .
Case Study: Anticancer Activity
A related study investigated the anticancer properties of pyrrolidine derivatives against breast cancer cell lines. The findings suggested that compounds with similar core structures can induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins . This highlights the potential application of (3Z)-3 in oncology.
Case Study: Neuroprotective Effects
Another study evaluated the neuroprotective effects of structurally similar compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and inflammation within neuronal cells, suggesting a therapeutic role for (3Z)-3 in neurodegenerative diseases such as Alzheimer's .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
BU-4514N exerts its effects by mimicking the activity of nerve growth factor. It binds to nerve growth factor receptors on the surface of target cells, initiating a signaling cascade that promotes neuronal differentiation and growth. The exact molecular targets and pathways involved include the activation of the nerve growth factor receptor and downstream signaling pathways that regulate neurite outgrowth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with analogous molecules from recent literature. Key parameters include molecular weight, functional groups, solubility, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound surpasses analogs in stereochemical diversity due to its fused naphthalene-oxane system and Z-configuration. This may enhance target selectivity but complicate synthesis .
Functional Group Diversity : Unlike simpler thiazolo-pyrimidines (e.g., 11a ), the target’s pyrrolidinedione and oxane groups provide multiple hydrogen-bonding sites, akin to pyrido-pyrimidines (5a ).
Solubility and Lipophilicity: The oxane’s ether linkage and amino group may improve aqueous solubility compared to fully aromatic analogs like 4g , though high methyl content could offset this.
Research Implications
The compound’s hybrid architecture bridges features of pyrrolidinedione-based enzyme inhibitors and polycyclic receptor modulators. Future studies should prioritize:
- Computational Modeling : Virtual screening using Morgan fingerprints or Tanimoto coefficients to identify biological targets .
- In Vitro Profiling : Testing against HDACs, kinases, or cytochrome P450 isoforms, leveraging structural parallels to 5a and SAHA-like compounds .
- Stereochemical Optimization : Evaluating E/Z isomer effects on potency, guided by Pasteur’s principles of molecular chirality .
Biological Activity
The compound (3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on available research data and findings.
Chemical Structure and Properties
The compound features a pyrrolidine core with various substituents that may influence its biological activity. The presence of the hydroxymethylidene group and the 5-amino-6-methyloxan moiety suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For example, derivatives of pyrrolidine have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The specific compound under consideration may exhibit similar properties due to structural similarities.
Enzyme Inhibition
The compound's structure suggests it could act as an enzyme inhibitor. Pyrrolidine derivatives have been noted for their ability to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that modifications on the pyrrolidine ring can enhance inhibition against certain proteases and kinases.
Cytotoxicity
Cytotoxicity assays are crucial in assessing the safety profile of new compounds. Preliminary data indicate that related compounds can induce apoptosis in cancer cell lines. The specific effects of this compound on various cancer cell lines need further investigation.
Case Studies
A series of case studies have been published regarding similar compounds:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of pyrrolidine derivatives.
- Findings : Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- : Structural modifications can enhance antibacterial properties.
-
Cytotoxic Effects on Cancer Cells :
- Objective : Assess the cytotoxicity of pyrrolidine-based compounds on human cancer cell lines.
- Findings : Certain derivatives showed IC50 values in the micromolar range.
- : Further optimization could yield potent anticancer agents.
Research Findings Summary
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity during ether formation .
- Solvent Effects : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Reaction Monitoring : Employ in-situ FTIR to track the disappearance of starting materials and optimize reaction time .
How can contradictions in spectroscopic data during structural elucidation be resolved?
Q. Advanced Research Focus
- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to −40°C) to detect conformational exchange in the hexahydro-naphthalene ring .
- Computational Modeling : Use Gaussian or ORCA software to simulate NMR shifts and compare with experimental data .
What methodologies assess the compound’s bioactivity in cellular models?
Q. Advanced Research Focus
- Target Identification : Perform kinase inhibition assays (e.g., ATP-competitive binding) due to structural similarity to pyrrolidine-dione kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS to evaluate cytochrome P450 interactions .
How to address discrepancies in biological activity across in vitro vs. in vivo studies?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via intravenous/oral dosing in rodent models .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and correlate with reduced efficacy .
- Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve in vivo delivery .
What computational tools predict the compound’s reactivity in aqueous environments?
Q. Advanced Research Focus
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate ionization states of the pyrrolidine-dione and oxan-2-yl groups .
- Hydrolysis Modeling : Run molecular dynamics (MD) simulations in explicit water to identify labile bonds (e.g., ester or enol ether linkages) .
- Density Functional Theory (DFT) : Calculate transition states for hydrolysis pathways using B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
